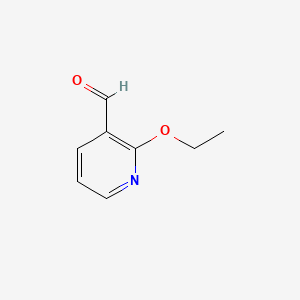

2-Ethoxypyridine-3-Carbaldehyde

Descripción

Overview and Significance in Contemporary Chemical Research

2-Ethoxypyridine-3-Carbaldehyde, also known by its synonyms 2-Ethoxynicotinaldehyde and 2-Ethoxypyridine-3-carboxaldehyde, is a specialized organic compound recognized for its utility as a versatile building block in synthetic chemistry. chemimpex.com Its molecular structure, which incorporates an ethoxy group (-OCH2CH3) and an aldehyde group (-CHO) on a pyridine (B92270) ring, provides a unique combination of reactivity and functionality. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. chemimpex.com

In contemporary research, the compound serves as a crucial starting material or intermediate for creating a diverse range of organic molecules. chemimpex.com Its pyridine core is a common feature in many biologically active compounds, while the aldehyde and ethoxy groups offer specific sites for chemical modification and reaction. Researchers utilize this compound in various synthetic pathways to construct intricate molecular architectures designed for potential drug candidates and novel agrochemicals. chemimpex.com The compound's favorable solubility and stability also contribute to its widespread use in different research environments. chemimpex.com

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 885278-07-9 | chemimpex.comnih.govthermofisher.com |

| Molecular Formula | C8H9NO2 | chemimpex.comnih.govthermofisher.com |

| Molecular Weight | 151.16 g/mol | chemimpex.comnih.gov |

| IUPAC Name | This compound | nih.govthermofisher.com |

| Appearance | Colorless Liquid | thermofisher.com |

| SMILES | CCOC1=C(C=CC=N1)C=O | nih.govthermofisher.com |

| InChI Key | WHEFRNNNELKVRQ-UHFFFAOYSA-N | nih.govthermofisher.com |

Historical Context and Early Research Milestones of Pyridine Carbaldehydes

The history of this compound is intrinsically linked to the broader history of pyridine and its derivatives. The pyridine scaffold was first isolated in 1846 by the Scottish chemist Anderson. nih.gov However, its structure was not fully understood until the work of Wilhelm Körner and James Dewar in 1869 and 1871, respectively. nih.gov The first synthesis of pyridine was reported in 1876 by Ramsay, who produced it by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot tube. nih.gov

The development of pyridine aldehydes, the class to which this compound belongs, was a significant milestone. Early methods for preparing these compounds often involved the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines. wikipedia.orggoogle.com For instance, pyridine-4-carbaldehyde was synthesized by passing a mixture of 4-picoline and air over a heated vanadium-molybdenum catalyst. chemicalbook.com Other early methods included the ozonolysis of precursors; for example, 3-pyridine aldehyde was isolated from the benzenesulfonyl derivative of nicotinic acid hydrazide, and the 4-isomer was obtained through the ozonolysis of 4-styrylpyridine. google.com These foundational synthetic techniques paved the way for the creation of a wide array of substituted pyridine aldehydes, which became increasingly important as intermediates for synthesizing other valuable compounds, including pharmaceuticals and herbicides. google.com

Current Research Trends and Future Directions for this compound

Current research involving this compound primarily focuses on its application as a key synthetic intermediate. Its unique structure allows for diverse functionalization, making it an essential tool for chemists. chemimpex.com The aldehyde group is readily subject to nucleophilic attack, enabling reactions such as the formation of Schiff bases, which are important bidentate ligands in coordination chemistry. wikipedia.org

The broader class of pyridine carbaldehydes is actively being explored for the synthesis of novel materials and biologically active agents. For example, they are used as precursors for:

Complex Ligands: Pyridine aldehydes are used to create robust iminopyridine complexes with various metals, which have applications in catalysis and materials science. wikipedia.orgrsc.org

Biologically Active Molecules: These compounds are precursors to drugs like pralidoxime, an antidote for organophosphate poisoning, which is derived from 2-formylpyridine. wikipedia.orgijnrd.org They are also used to synthesize chalcones with potential antimicrobial activities and heterocyclic systems with anti-plasmodial properties. researchgate.netnih.gov

Fluorescent Sensors: Derivatives of pyridine carbaldehydes have been incorporated into the design of fluorescent sensors for detecting metal ions like zinc in biological systems. acs.orgacs.org

Future research directions for this compound are expected to build upon these trends. Its role as a versatile building block will likely be exploited in the development of:

Advanced Pharmaceutical Agents: The compound could be instrumental in synthesizing novel drugs, leveraging the proven importance of the pyridine scaffold in medicinal chemistry. nih.gov

Innovative Materials: Its ability to participate in the formation of complex ligands opens avenues for creating new catalysts and functional materials with tailored electronic and physical properties. chemimpex.com

Specialized Agrochemicals: As a key intermediate, it will continue to be valuable in the search for new, more effective pesticides and herbicides. chemimpex.com

The continued exploration of the reactivity of this compound will undoubtedly lead to new synthetic methodologies and the discovery of novel compounds with significant practical applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEFRNNNELKVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648632 | |

| Record name | 2-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-07-9 | |

| Record name | 2-Ethoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxypyridine 3 Carbaldehyde

Conventional Synthetic Routes to 2-Ethoxypyridine-3-Carbaldehyde

The preparation of this compound is often achieved through established organic reactions that allow for the precise introduction of functional groups onto the pyridine (B92270) core.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgchem-station.com This method relies on the use of a directing metalation group (DMG) that coordinates to an organometallic base, typically an organolithium or Grignard reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org For 2-ethoxypyridine (B84967), the ethoxy group can serve as a DMG, directing metalation to the C-3 position.

The lithiation of pyridine and its derivatives is a well-established method for introducing substituents onto the pyridine ring. organic-chemistry.org The use of strong organolithium bases, such as n-butyllithium (n-BuLi), in conjunction with a directing group allows for regioselective deprotonation.

The ortho-directing ability of the ethoxy group in 2-ethoxypyridine facilitates the removal of the proton at the C-3 position by an organolithium reagent like n-BuLi. The resulting 3-lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles. For the synthesis of this compound, a suitable formylating agent is required. N,N-Dimethylformamide (DMF) is a commonly employed electrophile for this purpose. The reaction proceeds through the nucleophilic attack of the lithiated pyridine on the carbonyl carbon of DMF, followed by acidic workup to yield the desired aldehyde.

A general representation of this approach is depicted below:

Reaction Scheme:

| Reagent/Step | Conditions | Purpose | Typical Yield (%) |

| 1. n-Butyllithium | Anhydrous THF, -78 °C | Deprotonation at C-3 | - |

| 2. DMF | Anhydrous THF, -78 °C to r.t. | Formylation | 60-80 |

| 3. Acidic Workup | e.g., aq. NH4Cl | Hydrolysis to aldehyde | - |

Table 1: General Conditions for Lithiation-Based Formylation of 2-Ethoxypyridine.

Grignard reagents (RMgX) are another class of powerful organometallic compounds used in organic synthesis. harvard.edu While direct magnesation of pyridines can be challenging, the formation of a pyridine Grignard reagent can be achieved through halogen-metal exchange or by using highly activated magnesium. Once formed, the 2-ethoxypyridin-3-ylmagnesium halide can, in principle, react with a formylating agent to yield the target aldehyde.

The reactivity of Grignard reagents is generally lower than that of their organolithium counterparts, which can sometimes offer better selectivity. The reaction with a formylating agent like DMF would proceed in a similar manner to the lithiation approach, involving nucleophilic addition followed by hydrolysis.

| Reagent/Step | Conditions | Purpose | Potential Challenges |

| 1. Grignard Formation | e.g., i-PrMgCl·LiCl | Formation of pyridyl Grignard | Requires specific precursors or activated Mg |

| 2. Formylation | DMF or other formylating agent | Introduction of aldehyde group | Lower reactivity compared to organolithiums |

| 3. Acidic Workup | e.g., aq. NH4Cl | Hydrolysis to aldehyde | - |

Table 2: Conceptual Steps for Magnesation-Based Formylation.

Condensation Reactions for Pyridine Ring Construction

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself through condensation reactions of acyclic precursors. These methods allow for the introduction of the desired substituents at specific positions during the ring-forming process.

While the direct condensation of simple molecules like ethyl acetate (B1210297) and methanol (B129727) with pre-existing pyridine derivatives to form this compound is not a commonly reported or straightforward synthetic route, complex multi-step syntheses that utilize fragments derived from these molecules are conceivable in the broader context of pyridine synthesis. More typically, pyridine ring synthesis involves the condensation of larger, more functionalized acyclic precursors.

The direct aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. In the context of pyridine synthesis, aldol-type reactions can be a key step in building the carbon framework of the ring. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.netchem-station.com By carefully selecting the starting materials, it is possible to construct a pyridine ring with the desired substitution pattern.

To synthesize this compound via a Bohlmann-Rahtz type approach, one could envision the condensation of an enamine bearing an ethoxy group with an appropriate three-carbon carbonyl compound that can provide the remainder of the pyridine ring and the formyl group (or a precursor). The general mechanism involves a Michael addition followed by cyclization and elimination.

Conceptual Bohlmann-Rahtz Approach:

| Reactant 1 | Reactant 2 | Key Transformation |

| Ethoxy-substituted enamine | Alkynone with a masked aldehyde | Michael addition, cyclization, aromatization |

Table 3: Conceptual Reactants for Bohlmann-Rahtz Synthesis of the Target Compound.

Functionalization of Pre-existing Pyridine Scaffolds

Advanced and Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts are increasingly directed towards the development of more efficient, selective, and environmentally benign catalytic systems.

Transition metal catalysis, particularly involving copper, has become a cornerstone of modern organic synthesis for its ability to mediate a wide range of transformations. Copper(I) catalysts are notably effective in promoting reactions such as the azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". organic-chemistry.org In some systems, pyridine derivatives themselves can act as ligands or promoters that enhance the activity of the copper catalyst. organic-chemistry.org

While a direct, documented copper(I)-catalyzed formylation of 2-ethoxypyridine may not be widely reported, the principles are highly relevant. Copper-catalyzed reactions are instrumental in constructing C-C and C-N bonds in heterocyclic systems. Innovations in this area include the use of copper complexes to synthesize various heterocyclic structures, such as 2,3-dihydro-1,2,4-triazoles through cycloaddition reactions. fao.org Furthermore, copper(II) complexes containing pyridine-2-carbaldehyde ligands have been developed and immobilized on nanoparticles to create reusable, heterogeneous catalysts for synthesizing other complex organic molecules, demonstrating the synergy between copper and pyridine-based structures in catalysis. nih.govrsc.org The development of a direct copper-catalyzed formylation would represent a significant advancement, potentially offering milder reaction conditions and improved functional group tolerance compared to classical methods.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable tool in synthetic chemistry. This approach avoids the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. Organocatalysts have been successfully employed in the asymmetric synthesis of complex molecules containing bridged rings and spirooxindole moieties, which are important in medicinal chemistry. researchgate.net

In the context of pyridine carbaldehyde synthesis, organocatalysis presents an innovative frontier. While specific organocatalytic methods for the direct synthesis of this compound are still an emerging area of research, the application of organocatalysts to activate pyridine substrates or formylating agents is a promising strategy. For example, bifunctional organocatalysts could potentially be designed to recognize the pyridine substrate and facilitate a selective formylation reaction under mild conditions. The success of organocatalysis in synthesizing complex chiral molecules containing heterocyclic cores suggests its potential for broader application in the synthesis of functionalized pyridines. researchgate.net

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing to the synthesis of this compound, while not extensively documented for this specific molecule, can be inferred from methodologies applied to analogous pyridine derivatives. Continuous processing offers significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. researchgate.netresearchgate.net

A key transformation in the synthesis of pyridine carbaldehydes is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyridine ring. chemistrysteps.com This reaction is often challenging to control on a large scale in batch processes due to its exothermic nature and the use of hazardous reagents like phosphorus oxychloride. researchgate.net The development of continuous flow approaches for the Vilsmeier-Haack formylation of electron-rich aromatic compounds has demonstrated a pathway to mitigate these issues. researchgate.net Such systems allow for precise temperature control and rapid mixing, minimizing the formation of byproducts and ensuring a safer operational window. researchgate.net For the synthesis of this compound, a continuous flow setup could be envisioned where 2-ethoxypyridine is reacted with a pre-formed Vilsmeier reagent in a microreactor or a tube reactor, followed by in-line quenching and work-up.

Furthermore, the synthesis of the core pyridine ring itself can be adapted to continuous flow processes. The Bohlmann-Rahtz pyridine synthesis, a method for producing substituted pyridines, has been successfully transferred to a microwave flow reactor setup. researchgate.netbeilstein-journals.orgtechnologynetworks.comnih.gov This technique allows for a one-step synthesis of trisubstituted pyridines from enamines and ethynyl (B1212043) ketones, with a Brønsted acid catalyst facilitating the Michael addition and subsequent cyclodehydration without the need to isolate intermediates. researchgate.netbeilstein-journals.orgtechnologynetworks.com The ability to achieve this transformation in a continuous manner highlights the potential for producing highly functionalized pyridine precursors for this compound in a more efficient and scalable fashion.

Table 1: Comparison of Batch and Flow Conditions for Bohlmann-Rahtz Pyridine Synthesis

| Parameter | Batch Microwave Conditions | Flow Microwave Conditions | Flow Conductive Heating |

| Solvent/Catalyst | Toluene-AcOH or Ethanol-AcOH | Ethanol-AcOH | Ethanol-AcOH |

| Temperature | 100-140 °C | 120 °C | 120 °C |

| Residence/Reaction Time | 5-20 min | 5 min | 5 min |

| Yield | 74-86% | 76% | 71-86% |

Data derived from analogous pyridine syntheses described in the literature. researchgate.net

Biocatalytic Transformations and Enzymatic Routes

Biocatalytic methods, which employ enzymes to carry out chemical transformations, represent a green and highly selective alternative to traditional chemical synthesis. While specific enzymatic routes for the direct synthesis of this compound are not prominently reported, related research provides a strong basis for their potential development.

One promising biocatalytic approach involves the selective oxidation of a corresponding alcohol, 2-ethoxypyridine-3-methanol, to the desired aldehyde. The oxidation of pyridinemethanol isomers to their respective aldehydes has been demonstrated using TiO2 photocatalysis, which, while not strictly enzymatic, aligns with green chemistry principles. researchgate.net This process operates at ambient temperature in an aqueous solution, offering a more environmentally benign alternative to heavy metal-based oxidants. researchgate.net

Research into the generation of substituted pyridines has also explored the use of enzymes for key synthetic steps. A notable area of investigation is the biocatalytic reduction of pyridine carboxylic acids to aldehydes. ukri.org This transformation is particularly relevant as 2-ethoxypyridine-3-carboxylic acid could be a potential precursor. Furthermore, the use of enzymes like Novozym 435 for the synthesis of pyridine esters from nicotinic acids showcases the viability of enzymatic processes on the pyridine scaffold. nih.gov This lipase (B570770) has been shown to be effective under mild conditions and is reusable, highlighting the economic and environmental benefits of biocatalysis. nih.gov

The broader field of biocatalysis for pyridine synthesis is also advancing. For instance, research is underway to identify enzymes capable of cyclizing precursors to form the pyridine ring itself, drawing inspiration from natural product biosynthesis pathways. ukri.org Such a de novo biocatalytic route could offer a highly sustainable method for producing the core structure of molecules like this compound.

Reactivity and Reaction Mechanisms of 2 Ethoxypyridine 3 Carbaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group in 2-Ethoxypyridine-3-Carbaldehyde is a key center for chemical transformations. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Grignard reagents (R-MgX) are potent nucleophiles that readily react with aldehydes to form secondary alcohols. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the addition of a Grignard reagent to the carbonyl carbon, followed by an acidic workup, is expected to yield a 2-ethoxy-3-(1-hydroxyalkyl)pyridine. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism where the alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon. masterorganicchemistry.combyjus.com

The general mechanism involves the formation of a magnesium alkoxide intermediate, which is then protonated. masterorganicchemistry.com

Hypothetical Reaction Data for Grignard Reagents with this compound:

| Grignard Reagent (R-MgX) | Product (2-ethoxy-3-(1-hydroxyalkyl)pyridine) | Solvent | Reaction Conditions | Hypothetical Yield (%) |

| Methylmagnesium bromide (CH₃MgBr) | 2-ethoxy-3-(1-hydroxyethyl)pyridine | Diethyl ether | 0 °C to rt, 2h | 85 |

| Phenylmagnesium bromide (C₆H₅MgBr) | 2-ethoxy-3-(hydroxyphenylmethyl)pyridine | THF | 0 °C to rt, 3h | 80 |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 2-ethoxy-3-(1-hydroxypropyl)pyridine | Diethyl ether | 0 °C to rt, 2h | 82 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of aldehydes with Grignard reagents.

Similar to Grignard reagents, organolithium compounds (R-Li) are highly reactive nucleophiles that add to aldehydes to produce secondary alcohols. masterorganicchemistry.comlibretexts.org The reaction of this compound with an organolithium reagent would proceed through a nucleophilic addition to the carbonyl group, followed by protonation, to give the corresponding secondary alcohol. masterorganicchemistry.com Organolithium reagents are generally more reactive than Grignard reagents. chemistrysteps.com

The mechanism is analogous to that of Grignard reactions, involving the attack of the carbanionic center of the organolithium compound on the carbonyl carbon. masterorganicchemistry.com

Hypothetical Reaction Data for Organolithium Compounds with this compound:

| Organolithium Compound (R-Li) | Product (2-ethoxy-3-(1-hydroxyalkyl)pyridine) | Solvent | Reaction Conditions | Hypothetical Yield (%) |

| n-Butyllithium (n-BuLi) | 2-ethoxy-3-(1-hydroxypentyl)pyridine | THF | -78 °C to rt, 1h | 90 |

| Phenyllithium (C₆H₅Li) | 2-ethoxy-3-(hydroxyphenylmethyl)pyridine | Diethyl ether | -78 °C to rt, 1.5h | 88 |

| Methyllithium (CH₃Li) | 2-ethoxy-3-(1-hydroxyethyl)pyridine | Diethyl ether | -78 °C to rt, 1h | 92 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of aldehydes with organolithium compounds.

Condensation Reactions

Condensation reactions of aldehydes involve the reaction with a nucleophile, typically an amine, followed by the elimination of a water molecule to form a new double bond. wikipedia.org

This compound reacts with primary amines to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate. wikipedia.orglibretexts.org Subsequent dehydration of the hemiaminal leads to the formation of the C=N double bond of the imine. wikipedia.orglibretexts.org The reaction is reversible and often driven to completion by removing the water formed. wikipedia.org

A study has reported the synthesis of Schiff bases derived from the condensation of this compound with L-tryptophan.

Reaction Data for Schiff Base Formation:

| Amine | Product (Schiff Base) | Solvent | Reaction Conditions |

| L-tryptophan potassium salt | (S)-2-((E)-(2-ethoxypyridin-3-yl)methyleneamino)-3-(1H-indol-3-yl)propanoic acid | Ethanol/Methanol (B129727) | 5-25 °C |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-ethoxypyridine-3-carboxylic acid. Various oxidizing agents can be employed for this transformation. organic-chemistry.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. organic-chemistry.orgorganic-chemistry.org

The choice of oxidant is crucial to avoid over-oxidation or side reactions with other functional groups present in the molecule. For substrates like 2-alkoxypyridines, milder conditions are generally preferred to prevent cleavage of the ether linkage.

Hypothetical Oxidation Reaction Data:

| Oxidizing Agent | Product | Solvent | Reaction Conditions | Hypothetical Yield (%) |

| Potassium permanganate (KMnO₄) | 2-Ethoxypyridine-3-carboxylic acid | Acetone/Water | 0 °C to rt, 4h | 75 |

| Silver(I) oxide (Ag₂O) | 2-Ethoxypyridine-3-carboxylic acid | Ethanol/Water | Reflux, 6h | 85 |

| Pyridinium chlorochromate (PCC) | 2-Ethoxypyridine-3-carboxylic acid | Acetonitrile, H₅IO₆ (cat.) | rt, 24h | 70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general methods for the oxidation of aldehydes.

Reactivity of the Pyridine (B92270) Ring System

The chemical behavior of this compound is governed by the interplay of the electron-donating ethoxy group at the 2-position, the electron-withdrawing carbaldehyde group at the 3-position, and the inherent electronic nature of the pyridine ring. This unique substitution pattern imparts a distinct reactivity profile to the molecule.

Substitution Reactions

The pyridine ring is generally considered electron-deficient compared to benzene, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. The presence of an ethoxy group, an electron-donating group, at the 2-position increases the electron density of the ring, which can influence its reactivity in substitution reactions. Conversely, the carbaldehyde group at the 3-position is electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

Computational studies on related systems, such as 2-ethoxy-3,5-dinitropyridine (B100253), have shown that the ethoxy group enhances the electrophilic nature of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In these reactions, a nucleophile attacks the electron-deficient carbon atoms of the pyridine ring. The presence of additional electron-withdrawing groups, such as nitro groups, further stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the reaction. researchgate.net For this compound, nucleophilic attack would be expected to occur at the positions ortho and para to the activating carbaldehyde group.

Electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. The deactivating effect of the nitrogen atom and the carbaldehyde group makes electrophilic attack even less favorable. If such a reaction were to occur, the directing influence of the substituents would need to be considered.

Coordination Chemistry with Metal Ions

The pyridine nitrogen atom and the oxygen atom of the carbaldehyde group in this compound provide two potential sites for coordination with metal ions, allowing it to act as a bidentate or monodentate ligand. The coordination chemistry of pyridine and its derivatives is extensive, with these compounds forming stable complexes with a wide range of transition metals. wikipedia.orgnih.gov

The nitrogen atom of the pyridine ring acts as a sigma-donor, forming a coordinate bond with the metal center. The strength of this bond is influenced by the electronic properties of the substituents on the pyridine ring. researchgate.net The ethoxy group, being electron-donating, would be expected to increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand interactions compared to unsubstituted pyridine.

The carbaldehyde group can also participate in coordination through its oxygen atom. In many complexes of pyridine aldehydes, the ligand coordinates in a bidentate fashion, forming a chelate ring with the metal ion. wikipedia.org For instance, 2-pyridine-aldehyde and 2-acetyl-pyridine have been shown to form stable complexes with rhenium, where coordination occurs through both the pyridine nitrogen and the carbonyl oxygen. researchgate.net The formation of such chelate complexes is often thermodynamically favored due to the chelate effect.

The table below summarizes the coordination behavior of some related pyridine-based ligands, providing an indication of the potential coordination modes of this compound.

| Ligand | Metal Ion(s) | Coordination Mode | Reference(s) |

| Pyridine | Various transition metals | Monodentate (N-coordination) | wikipedia.orgnih.gov |

| 4-Substituted Pyridines | Cu(II), Zn(II) | Monodentate (N-coordination) | researchgate.net |

| Pyridine-2-carbaldehyde | Re(I) | Bidentate (N, O-coordination) | researchgate.net |

| Schiff bases of Pyridine-2-carbaldehyde | Ru(III) | Bidentate (N, N-coordination) | wikipedia.org |

| Pyridine-3-carboxaldehyde Schiff base | Zn(II) | Monodentate (N-coordination of pyridine) |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide valuable quantitative data on reaction rates and the factors that influence them, offering insights into reaction mechanisms. For pyridine derivatives, kinetic studies have been employed to understand substituent effects on reactivity. For example, the reaction rates of a series of substituted pyridine-carboxylic acids with diazodiphenylmethane (B31153) have been investigated to quantify the electronic effects of substituents on the pyridine ring. rsc.org Such studies reveal how electron-donating or electron-withdrawing groups alter the reaction rate, which can be correlated with proposed reaction mechanisms.

In the context of metal complexes, kinetic studies can elucidate the role of the metal center in promoting or catalyzing reactions. For example, the rate of Schiff base formation with 2-pyridine-aldehyde was found to be significantly enhanced upon coordination to a Rhenium(I) center. researchgate.net The kinetic analysis of this reaction revealed a second-order rate law, consistent with a bimolecular reaction mechanism. Such metal-mediated reactivity is a key area of investigation in organometallic chemistry.

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and elucidating reaction mechanisms. researchgate.net DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds at the molecular level.

A computational study on the nucleophilic aromatic substitution (SNAr) reaction of 2-ethoxy-3,5-dinitropyridine with piperidine (B6355638) provides a relevant model for understanding the reactivity of this compound. researchgate.net The study revealed that the reaction proceeds via a bimolecular pathway, with the piperidine acting as the nucleophile. The key findings from this computational analysis are summarized in the table below.

| System | Reaction Type | Computational Method | Key Findings | Reference |

| 2-Ethoxy-3,5-dinitropyridine + Piperidine | SNAr | DFT | The reaction proceeds via a bimolecular pathway. The nitro groups stabilize the transition state, lowering the activation energy for nucleophilic attack. | researchgate.net |

These computational results highlight the importance of electron-withdrawing groups in facilitating nucleophilic attack on the pyridine ring. researchgate.net For this compound, the carbaldehyde group would play a similar role in activating the ring towards nucleophilic substitution. DFT calculations could be similarly applied to investigate the specific reaction pathways and transition state energies for various transformations of this compound, providing valuable predictive insights into its chemical behavior.

Applications of 2 Ethoxypyridine 3 Carbaldehyde in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The compound serves as a key starting material for the synthesis of various heterocyclic compounds, particularly those containing a fused pyridine (B92270) ring. Its bifunctional nature allows it to participate in cyclization reactions, leading to the formation of new ring systems.

Synthesis of Fused Pyridine Systems

Fused pyridine systems are common structural motifs in pharmaceuticals and functional materials. 2-Ethoxypyridine-3-carbaldehyde provides a pre-functionalized pyridine core onto which other rings can be constructed.

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds recognized as a "drug prejudice" scaffold due to their prevalence in medicinal chemistry. mdpi.com The synthesis of these structures often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While direct synthesis from this compound is not the most common route, related pyridine-3-carbaldehydes are utilized in the construction of these scaffolds. For instance, 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes can undergo further annulation reactions to produce more complex fused systems like naphtho[1',2':4,5]imidazo[1,2-a]pyridines. nih.gov The aldehyde group in such precursors is a critical handle for subsequent chemical modifications and cyclizations.

The general strategy often involves a multi-step sequence where the aldehyde functionality of a pyridine derivative is transformed or used as a directing group to facilitate the formation of the fused imidazole (B134444) ring.

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are another important class of heterocycles with significant biological activity. researchgate.net There are six possible isomers of thienopyridines, with thieno[2,3-b]pyridines and thieno[3,2-b]pyridines being extensively studied. researchgate.netnih.gov

One of the primary strategies for synthesizing thienopyridines involves building the thiophene ring onto a pre-existing, functionalized pyridine derivative. researchgate.netresearchgate.net this compound is an ideal precursor for this approach. A common method is the Gewald reaction, where a pyridine derivative with an activated adjacent position reacts with elemental sulfur and a compound containing an active methylene (B1212753) group.

In a typical reaction pathway, the aldehyde group of this compound can be condensed with an active methylene nitrile (e.g., malononitrile) under basic conditions. The resulting vinylidene cyanide intermediate can then react with elemental sulfur to undergo cyclization, affording a 3-aminothieno[2,3-b]pyridine derivative. The ethoxy group at the 2-position remains on the pyridine ring, yielding a highly functionalized thienopyridine scaffold ready for further chemical elaboration. mdpi.com

Precursor for Diverse Organic Molecules

Beyond fused systems, the functional groups of this compound allow for its conversion into a variety of other organic molecules. The aldehyde group can undergo:

Oxidation to form the corresponding carboxylic acid (2-ethoxynicotinic acid).

Reduction to yield the alcohol (2-ethoxypyridin-3-yl)methanol.

Reductive amination to produce various secondary and tertiary amines.

Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. youtube.comyoutube.com

Wittig and related olefination reactions to convert the aldehyde into an alkene.

These transformations convert the initial building block into a new set of intermediates that can be used in a broader range of synthetic applications.

Role in Complex Molecule Construction

The creation of complex molecules, especially those with biological activity, often relies on the strategic use of highly functionalized building blocks. nih.govrsc.org

Total Synthesis of Natural Products

The total synthesis of natural products is a significant driver of innovation in organic chemistry. rsc.org It requires the assembly of complex carbon skeletons with precise control over stereochemistry. While there are no prominent, published total syntheses that explicitly name this compound as a key starting material, its structural motifs are found within more complex natural products. Pyridine and its derivatives are components of many alkaloids and other bioactive compounds. nih.govuni-konstanz.dempg.de

Preparation of Advanced Intermediates

This compound serves as a versatile building block in organic synthesis for the preparation of more complex molecules that are key components in the development of pharmaceuticals and agrochemicals. chemimpex.com Its unique structure, featuring an aldehyde group at the 3-position and an ethoxy group at the 2-position of the pyridine ring, allows for a variety of chemical transformations to build advanced molecular architectures.

One of the primary applications of this compound is in condensation reactions, particularly the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step, to yield an α,β-unsaturated product. wikipedia.orgresearchgate.net These products are valuable intermediates for further synthetic elaborations due to the presence of a reactive Michael acceptor. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgbeilstein-journals.org

The general scheme for the Knoevenagel condensation of this compound is as follows:

Scheme 1: General Knoevenagel condensation reaction with this compound.

The "Z" and "Z'" represent electron-withdrawing groups, which make the methylene protons acidic enough to be removed by a mild base. wikipedia.org The resulting α,β-unsaturated compounds can then be used in a variety of subsequent reactions, such as Michael additions, cycloadditions, and reductions, to create a diverse range of heterocyclic and carbocyclic structures. These structures are often scaffolds for biologically active molecules. researchgate.net

Below is a table summarizing the types of advanced intermediates that can be prepared from this compound via the Knoevenagel condensation with various active methylene compounds.

| Active Methylene Compound | Product Type | Potential Subsequent Transformations |

| Malononitrile | 2-(2-ethoxypyridin-3-yl)methylenemalononitrile | Cyclization to form fused heterocyclic systems |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-ethoxypyridin-3-yl)acrylate | Hydrolysis, decarboxylation, and further functionalization |

| Diethyl Malonate | Diethyl 2-(2-ethoxypyridin-3-yl)methylenemalonate | Saponification and decarboxylation to form cinnamic acid derivatives |

| Thiobarbituric Acid | 5-(2-ethoxypyridin-3-yl)methylene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Used in the synthesis of compounds with potential biological activity |

Catalysis and Ligand Design

The pyridine-3-carbaldehyde scaffold is a valuable platform in the field of catalysis and ligand design. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions, making this compound a precursor for the synthesis of novel ligands and catalysts. chemimpex.com

Development of Novel Catalysts

The development of novel catalysts often involves the synthesis of metal complexes where the ligand plays a crucial role in determining the catalyst's activity and selectivity. This compound can be readily converted into Schiff base ligands through condensation with primary amines. researchgate.net These Schiff bases, possessing an imine (C=N) bond, offer additional coordination sites and can stabilize various transition metals.

For instance, Schiff base ligands derived from pyridine-2-carbaldehyde have been successfully used to prepare copper(II) complexes that function as efficient catalysts in various organic transformations. rsc.org A similar approach can be envisioned for this compound. The resulting metal complexes can act as homogeneous or heterogeneous catalysts. Heterogenization, for example by anchoring the complex to a solid support like silica-coated iron oxide nanoparticles, facilitates catalyst recovery and reuse, which is a key principle of green chemistry. google.com

The catalytic applications of such complexes are diverse and include oxidation, reduction, and carbon-carbon bond-forming reactions. For example, ruthenium(II) complexes with polypyridyl ligands have been investigated for their catalytic activity in reactions like the hydrogenation of olefins and ketones. core.ac.uk While specific examples detailing catalysts derived directly from this compound are not extensively documented in the provided search results, the established chemistry of similar pyridine aldehydes strongly suggests its potential in this area. mdpi.com

The table below summarizes potential catalyst types that could be developed using this compound as a precursor.

| Ligand Type Derived from this compound | Metal Ion | Potential Catalytic Application |

| Schiff Base Ligand | Copper(II) | Oxidation of alcohols, C-C bond formation |

| Schiff Base Ligand | Nickel(II) | Cross-coupling reactions |

| Schiff Base Ligand | Cobalt(II) | Hydrogenation reactions |

| N-heterocyclic Carbene Precursor | Palladium(II) | Suzuki and Heck cross-coupling reactions |

Ligand Scaffolds for Metal-Catalyzed Reactions

The design of effective ligand scaffolds is paramount for the advancement of metal-catalyzed reactions. Ligands can influence the steric and electronic environment of the metal center, thereby controlling the reaction's outcome. This compound serves as a valuable starting material for the creation of bidentate and polydentate ligands.

The condensation of this compound with various amines, such as diamines or amino acids, can lead to a wide array of Schiff base ligands with N,N' or N,O donor sets. researchgate.netyu.edu.jo These ligands can then be complexed with a variety of transition metals, including but not limited to palladium, copper, nickel, and cobalt. researchgate.net The resulting metal complexes can be employed as catalysts in a range of organic transformations. For example, palladium complexes with Schiff base ligands have been studied for their catalytic activity in cross-coupling reactions. yu.edu.jo

Furthermore, the pyridine nitrogen and the aldehyde oxygen of this compound can directly coordinate with a metal center, forming a stable chelate ring that can be a component of a larger ligand scaffold. The reactivity of the aldehyde group allows for further modifications to build more complex ligand architectures. For instance, reaction with a Grignard reagent would convert the aldehyde to a secondary alcohol, providing an additional coordination site.

The table below outlines some ligand scaffolds that can be synthesized from this compound and their potential applications in catalysis.

| Ligand Scaffold Type | Synthesis from this compound | Potential Metal Coordination | Application in Catalysis |

| Bidentate Schiff Base | Condensation with a primary amine | N, N or N, O coordination with metals like Cu, Ni, Pd | Cross-coupling, oxidation, and reduction reactions |

| Tridentate Schiff Base | Condensation with a diamine | N, N', O coordination with metals like Co, Mn, Fe | Polymerization, asymmetric synthesis |

| Amino-alcohol Ligand | Reaction with an organometallic reagent followed by functional group manipulation | N, O coordination with various transition metals | Asymmetric transfer hydrogenation |

Medicinal Chemistry and Pharmaceutical Applications of 2 Ethoxypyridine 3 Carbaldehyde Derivatives

Precursor for Biologically Active Compounds

2-Ethoxypyridine-3-Carbaldehyde serves as a key starting material in the synthesis of more complex molecules with potential therapeutic value. Its reactive aldehyde group and the inherent properties of the substituted pyridine (B92270) ring make it a valuable building block for drug discovery and development.

Drug Discovery and Development

The journey of a drug from the laboratory to the clinic is a long and intricate process, and it often begins with versatile chemical entities like this compound. Medicinal chemists utilize this compound as a foundational element to construct novel molecular architectures. The ethoxy and carbaldehyde functionalities can be readily modified, allowing for the systematic exploration of chemical space and the generation of libraries of related compounds. This approach is fundamental to identifying lead compounds with desired biological activities.

While specific, named drug candidates originating directly from this compound are not extensively detailed in publicly available research, the principles of its application are well-established in synthetic and medicinal chemistry. The general strategy involves the condensation of the carbaldehyde group with various amines, hydrazines, or active methylene (B1212753) compounds to create a wide range of Schiff bases, hydrazones, and other derivatives. These new structures can then be further modified to optimize their pharmacological properties.

Targeting Specific Biological Pathways

The derivatives synthesized from this compound are designed to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease processes. The pyridine ring, a common motif in many approved drugs, can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and pi-stacking. The strategic placement of the ethoxy group and the substituents introduced via the carbaldehyde function can fine-tune the binding affinity and selectivity of the resulting molecules for their intended targets.

Pharmacological Profile of Derivatives

The pharmacological characterization of derivatives of this compound is crucial to understanding their potential as therapeutic agents. This involves detailed studies of their mechanism of action and the relationship between their chemical structure and biological activity.

Mechanism of Action Studies

Investigating the mechanism of action of a drug candidate reveals how it produces its pharmacological effect at the molecular level. For derivatives of this compound, these studies would typically involve a battery of in vitro and in vivo assays. For example, if a derivative is designed as an enzyme inhibitor, kinetic studies would be performed to determine the type and potency of inhibition. Cellular assays would then be used to confirm that the compound engages its target within a biological system and produces the expected downstream effects.

While specific mechanism of action studies for derivatives of this compound are not prominently featured in the scientific literature, the general approaches are well-defined. These investigations are essential for validating the therapeutic hypothesis and for the further development of a compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of a lead compound and assessing the impact on its potency and selectivity, medicinal chemists can design more effective and safer drugs.

For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with variations in the substituents on the pyridine ring and the groups introduced at the carbaldehyde position. The biological activity of each analogue would then be determined, allowing for the identification of key structural motifs that are essential for activity. This iterative process of design, synthesis, and testing is fundamental to optimizing the pharmacological profile of a drug candidate.

The following table illustrates a hypothetical SAR study for a series of derivatives, highlighting how changes in substituents could influence inhibitory activity against a target enzyme.

| Derivative | R Group (at position 3) | IC50 (nM) | Notes |

| 1 | -CH=N-Phenyl | 500 | Moderate activity |

| 2 | -CH=N-(4-Chlorophenyl) | 150 | Increased activity with electron-withdrawing group |

| 3 | -CH=N-(4-Methoxyphenyl) | 800 | Decreased activity with electron-donating group |

| 4 | -CH=N-(2-Pyridyl) | 100 | Potent activity, potential for enhanced binding |

This table is for illustrative purposes only and does not represent actual experimental data.

Potential Therapeutic Areas for Derivatives

The diverse chemical space accessible from this compound suggests that its derivatives could be explored for a wide range of therapeutic applications. The pyridine scaffold is present in drugs targeting various diseases, and the specific functionalization of this core can direct the derivatives towards different biological targets.

Potential therapeutic areas for derivatives of this compound could include, but are not limited to:

Oncology: Many anti-cancer agents contain nitrogen-containing heterocycles. Derivatives could be designed to inhibit kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation.

Infectious Diseases: The pyridine ring is a feature of some antibacterial and antifungal agents. Derivatives could be synthesized and screened for activity against a panel of pathogenic microorganisms.

Neurodegenerative Diseases: Compounds that can cross the blood-brain barrier and interact with targets in the central nervous system are of great interest. The lipophilicity of the ethoxy group might be advantageous in this context.

Inflammatory Diseases: Derivatives could be developed as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases or lipoxygenases.

The ultimate therapeutic application of any derivative of this compound would be determined by its specific pharmacological profile and the outcomes of rigorous preclinical and clinical evaluation.

Cardiovascular Diseases

While detailed research on specific this compound derivatives for cardiovascular diseases is not extensively published in peer-reviewed literature, the parent compound is noted for its use in pharmaceutical development for such conditions. cymitquimica.com The structural motif of pyridine is present in various cardiovascular drugs, suggesting the potential for derivatives of this compound to be explored for applications in this therapeutic area.

Central Nervous System (CNS) Disorders

The application of this compound derivatives in the context of Central Nervous System (CNS) disorders is primarily linked to the treatment of cancers within the CNS. For instance, derivatives have been synthesized as potential inhibitors of the PD-1/PD-L1 pathway, a mechanism relevant for treating various cancers, including brain cancer. google.com One patent describes a method for treating CNS cancer by administering a therapeutically effective amount of a compound derived from 2-ethoxynicotinaldehyde. google.com These compounds are designed to modulate the immune response against tumor cells.

Antimicrobial and Antiviral Agents

The exploration of this compound derivatives as antimicrobial and antiviral agents is an area of growing interest. Patent literature indicates that complex molecules synthesized from this aldehyde may be used in combination with antimicrobial and antiviral agents to enhance therapeutic outcomes. googleapis.com This suggests a potential synergistic role for these derivatives in combating infectious diseases, although direct antimicrobial or antiviral activity of the derivatives themselves is a subject for further investigation.

Antitumor and Antiproliferative Applications

The most significant research into the medicinal applications of this compound derivatives has been in the field of oncology. Several patents have disclosed the use of this aldehyde as a key starting material for the synthesis of potent antitumor agents.

Notably, derivatives of this compound have been developed as inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. google.comgoogle.com The blockade of the PD-1/PD-L1 pathway is a crucial immunotherapy strategy that restores T-cell activation against cancer cells. google.comgoogle.com Patents describe the synthesis of complex heterocyclic compounds starting from 2-ethoxynicotinaldehyde that are designed to inhibit this interaction, with potential applications in treating a wide range of cancers, including non-small cell lung cancer, colon cancer, and various lymphomas. google.comgoogle.com

In one synthetic route, 2-ethoxynicotinaldehyde is reacted with ethylenediamine (B42938) and subsequently with N-Bromosuccinimide (NBS) to form a more complex dichlorinated derivative, which serves as a scaffold for PD-1/PD-L1 inhibitors. google.comgoogle.com

Another approach involves the use of a closely related starting material, 6-Chloro-2-ethoxynicotinaldehyde, to synthesize inhibitors of KAT6A, a histone acetyltransferase that is a target in cancer therapy. google.com

The table below summarizes some of the reported derivatives and their intended applications.

| Starting Material | Derivative Type | Intended Application |

| 2-Ethoxynicotinaldehyde | Dichlorinated biphenyl-like structures | PD-1/PD-L1 Inhibition for Cancer Therapy google.comgoogle.com |

| 2-Ethoxynicotinaldehyde | Pyrrolidinone-containing complex structures | Cancer Therapy googleapis.com |

| 6-Chloro-2-ethoxynicotinaldehyde | Acylsulfonamides | KAT6A Inhibition for Cancer Therapy google.com |

Agrochemical and Material Science Applications of 2 Ethoxypyridine 3 Carbaldehyde Derivatives

Derivatives as Agrochemicals or Herbicides

Pyridine-based compounds are a well-established class of agrochemicals, encompassing fungicides, insecticides, and herbicides. researchgate.netnih.gov The pyridine (B92270) ring is a key pharmacophore in many commercially successful products. While specific herbicidal derivatives of 2-Ethoxypyridine-3-Carbaldehyde are not extensively documented in publicly available research, the broader class of pyridine carboxylic acids and their derivatives have demonstrated significant herbicidal activity. google.com For instance, substituted pyridine carboxamides have been investigated for their herbicidal properties. google.com

The general approach to developing new agrochemicals often involves the derivatization of a core structure, like this compound, to enhance efficacy and selectivity. The aldehyde functional group can be readily converted into various other functionalities, such as carboxylic acids, imines, or more complex heterocyclic systems, which can impart herbicidal activity.

One area of research has focused on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown promise as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key target for many commercial herbicides. nih.govmdpi.com The synthesis of these complex structures can potentially start from appropriately substituted pyridine precursors.

Table 1: Examples of Pyridine-Based Herbicidal Scaffolds

| Scaffold Class | Target Weeds | Mode of Action (if known) | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-diones | Broad spectrum of weeds | Protoporphyrinogen Oxidase (PPO) inhibition | nih.govmdpi.com |

| Pyridine Carboxylic Acids | Broadleaf weeds | Not specified in provided results | google.com |

| Substituted Pyridine Carboxamides | Annual grass and broadleaf weeds | Not specified in provided results | google.com |

Building Block for Novel Materials

The application of this compound extends into material science, where it can be used to create polymers and other advanced materials with tailored properties. chemimpex.com The pyridine moiety can be incorporated into polymer backbones or as pendant groups, influencing the material's thermal, optical, and coordination properties.

Polymers and Advanced Materials

The aldehyde group of this compound is a key functional handle for polymerization reactions. For instance, it can undergo condensation reactions to form polyazomethines or be used in the synthesis of more complex monomers for various polymerization techniques. While specific polymers derived directly from this compound are not detailed in the provided search results, the synthesis of polymers from similar aldehyde-functionalized monomers is well-established. For example, poly(thiophene-2-carbaldehyde) has been synthesized and characterized, demonstrating the feasibility of polymerizing aldehyde-containing heterocycles. researchgate.netjournalskuwait.org

Research on helical π-conjugated polymers has utilized pyridine N-oxide pendants to create catalytically active materials. rsc.org This suggests that the pyridine nitrogen in derivatives of this compound could be similarly modified to impart specific functionalities to a polymer chain.

Materials with Tailored Properties

The incorporation of the this compound moiety into materials can lead to tailored properties. The pyridine nitrogen atom can act as a coordination site for metal ions, opening the door to the creation of metallopolymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

The synthesis of substituted pyridines via methods like formal (3+3) cycloaddition of enamines with unsaturated aldehydes highlights the versatility of creating complex pyridine structures that could be used as monomers for functional polymers. researchgate.net The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the resulting material's properties.

Table 2: Potential Material Applications of this compound Derivatives

| Material Type | Potential Properties | Potential Applications | Reference |

| Metallopolymers/MOFs | Catalytic activity, Gas storage capacity, Sensing capabilities | Catalysis, Gas separation and storage, Chemical sensors | rsc.org |

| π-Conjugated Polymers | Tunable electronic and optical properties, Chirality | Organic electronics, Asymmetric catalysis, Chiral recognition | rsc.org |

| Functionalized Polyazomethines | Thermal stability, Chelating properties | High-performance plastics, Membranes for separation | researchgate.netjournalskuwait.org |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Ethoxypyridine-3-Carbaldehyde. researchgate.netnih.gov Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For instance, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the ethoxy and carbaldehyde substituents. The ethoxy group itself is identified by a triplet and a quartet corresponding to the methyl and methylene (B1212753) protons, respectively.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the aldehyde group, for example, is readily identifiable by its characteristic downfield shift.

Table 1: Representative ¹H NMR Spectral Data for Pyridine-based Aldehydes

| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) |

| 2-Pyridinecarboxaldehyde | CDCl₃ | Aldehyde (CHO) | 10.09 (s) |

| Pyridine H6 | 8.80 | ||

| Pyridine H4 | 7.96 | ||

| Pyridine H5 | 7.88 | ||

| Pyridine H3 | 7.54 | ||

| Pyridine-3-carboxaldehyde | Not specified | Aldehyde (CHO) | Not specified |

| 2-Methoxypyridine | CDCl₃ | Pyridine H6 | 8.152 |

| Pyridine H4 | 7.505 | ||

| Pyridine H3 | 6.810 | ||

| Pyridine H5 | 6.715 | ||

| Methoxy (OCH₃) | 3.917 |

This table presents data for related compounds to illustrate typical chemical shifts. Specific data for this compound can vary based on experimental conditions. chemicalbook.comchemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.net The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of approximately 151.16 g/mol . nih.govscbt.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Further fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns can include the loss of the ethoxy group, the aldehyde group, or other neutral fragments, leading to the formation of characteristic fragment ions. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental formula.

Table 2: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Fragment Ions (m/z) |

| This compound | C₈H₉NO₂ | 151.16 | Electron Ionization (EI) | [M]+, [M-CHO]+, [M-OC₂H₅]+ |

| 2-Ethoxypyridine (B84967) | C₇H₉NO | 123.15 | Electron Ionization (EI) | Not specified |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | Electron Ionization (EI) | Not specified |

| Indole-3-carbaldehyde | C₉H₇NO | 145.16 | Electron Ionization (EI) | 144, 116, 89 |

Fragmentation patterns are predicted based on typical behavior and may vary. The data for related compounds is provided for comparative purposes. nih.govnist.govnist.govmassbank.eu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the structure.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹. youtube.com The C-H stretch of the aldehyde group can also be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. youtube.com The presence of the pyridine ring is indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ethoxy group will give rise to a strong absorption band, typically in the range of 1050-1250 cm⁻¹. Finally, the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed in the 2850-3100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1715 |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Ether (C-O-C) | Stretch | 1050 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

This table provides expected ranges for the functional groups present in the molecule. nist.govchemicalbook.com

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring its high purity for subsequent applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and purity assessment of this compound. thermofisher.com By selecting an appropriate stationary phase (e.g., a C18 column) and a suitable mobile phase, the compound can be effectively separated from starting materials, by-products, and other impurities. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. Furthermore, the area under the peak in an HPLC chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of its purity, which is often specified to be greater than 96.0%. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comresearchgate.net This technique is well-suited for the analysis of volatile compounds like this compound. The sample is first vaporized and passed through a GC column, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the positive identification of this compound and the detection of any volatile impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound is a liquid at room temperature, it may be possible to form suitable crystals at low temperatures or by derivatization. thermofisher.comthermofisher.com If a single crystal of sufficient quality can be obtained, X-ray diffraction analysis can provide highly accurate bond lengths, bond angles, and conformational information. rsc.orgnih.gov This technique would unambiguously confirm the planar structure of the pyridine ring and the relative orientation of the ethoxy and carbaldehyde substituents. The solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding, can also be determined. rsc.org

Computational Chemistry and Cheminformatics in 2 Ethoxypyridine 3 Carbaldehyde Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netscirp.org By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights that are complementary to experimental findings. scirp.org For 2-Ethoxypyridine-3-carbaldehyde, DFT calculations can illuminate its fundamental chemical nature.

A key application of DFT is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govmdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT calculations can map the distribution of these orbitals, showing which parts of the this compound molecule are most likely to be involved in electron-donating or electron-accepting interactions.

Furthermore, DFT is used to calculate various chemical reactivity descriptors. These parameters, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactive tendencies. mdpi.comnih.gov For instance, the electrophilicity index helps to predict how the molecule will behave as an electrophile in reactions. Analysis of the electrostatic potential map generated by DFT can identify the positive (electron-poor) and negative (electron-rich) regions of the molecule, highlighting likely sites for nucleophilic and electrophilic attack. researchgate.net This information is vital for predicting reaction mechanisms and designing new synthetic pathways involving this compound.

Table 1: Conceptual DFT-Derived Parameters for this compound (Note: These are representative parameters that would be obtained from a DFT study; specific values require dedicated computation.)

| Parameter | Description | Potential Insight for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

| Electrostatic Potential | 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Mulliken Atomic Charges | Charge distribution on each atom | Predicts sites for electrostatic interactions and reactive centers. |

| Electronegativity (χ) | A measure of the ability to attract electrons | Provides insight into the overall electronic character. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | A measure of electrophilic character | Quantifies the molecule's ability to act as an electron acceptor. |

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are essential computational techniques. These methods predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme.

Molecular Docking is a method used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves computationally placing the ligand in various positions and conformations within the binding pocket and scoring these poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.gov For this compound, docking studies could be performed against a range of known therapeutic targets to generate hypotheses about its potential biological activity. For example, pyridine (B92270) derivatives have been studied as inhibitors of various enzymes, and docking could reveal if this specific compound fits favorably into the active sites of targets like cyclooxygenase (COX) or various kinases. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interaction. nih.gov This can confirm whether the binding mode predicted by docking is stable or if the ligand dissociates from the binding site. nih.gov Such simulations provide deeper insights into the conformational changes and key interactions that stabilize the complex, which is crucial for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorandfrancis.com QSAR models are built by correlating calculated molecular descriptors (numerical representations of chemical structure) with experimentally measured activity. nih.govtaylorandfrancis.com

A QSAR study involving this compound would typically begin by creating a dataset of structurally similar pyridine derivatives with known biological activities, such as antiproliferative or anti-inflammatory effects. mdpi.comresearchgate.net For each molecule in the series, a set of molecular descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing molecular branching and shape.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges derived from methods like DFT. nih.gov

3D-descriptors: Related to the three-dimensional arrangement of the atoms.

Using statistical methods like multiple linear regression, a QSAR model is developed that predicts the activity of a compound based on its descriptor values. researchpublish.com Once a statistically robust model is created and validated, it can be used to predict the biological activity of new or untested compounds like this compound. nih.gov This approach allows for the efficient screening of virtual libraries and helps prioritize which compounds should be synthesized and tested experimentally, saving time and resources. mdpi.com Studies on pyridine derivatives have successfully used QSAR to predict activities ranging from corrosion inhibition to vasodilation, demonstrating the utility of this approach. nih.govrsc.org

Table 2: Components of a QSAR Model for Pyridine Derivatives

| Component | Description | Example for this compound |

| Dataset | A collection of molecules with known biological activity. | A series of pyridine carboxaldehydes tested for anticancer activity. mdpi.com |

| Molecular Descriptors | Numerical values representing molecular properties. | Molecular Weight, LogP, Dipole Moment, HOMO-LUMO Gap. |

| Statistical Model | A mathematical equation linking descriptors to activity. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Predicted Activity | The estimated biological effect of a new compound. | Predicted IC₅₀ value for this compound. |

Database Mining and Data Analysis (e.g., PubChem, CAS, ECHA)

Cheminformatics relies heavily on the mining and analysis of chemical databases to retrieve, organize, and utilize information about chemical substances. Public and commercial databases like PubChem, the Chemical Abstracts Service (CAS), and the European Chemicals Agency (ECHA) are primary sources of data for compounds like this compound. nih.gov